![molecular formula C17H14N2O3 B4404327 (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate](/img/structure/B4404327.png)
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate
Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the preparation of benzhydrazide from methyl benzoate, hydrazine hydrate, and ethanol. The reaction proceeds at reflux for about 10 hours . The resulting product is then subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxadiazole ring .
Industrial Production Methods
Industrial production of oxadiazoles often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines under microwave irradiation, followed by substitution reactions to introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.
Agriculture: It is used as a herbicide and insecticide, providing protection against various pests and diseases.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division.
Signal Transduction: It can block the activation of nuclear factor κB (NF-κB) signaling pathway, which plays a role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities.
3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones: Compounds with additional oxazolone groups, used in antiviral research.
Thiazolidinedione-1,3,4-oxadiazole hybrids: These hybrids exhibit enhanced biological activities, including antidiabetic properties.
Uniqueness
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate stands out due to its versatile applications across different fields and its ability to undergo various chemical modifications to enhance its properties.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(11-13-7-3-1-4-8-13)21-12-15-18-19-17(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXBJASOMJKTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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